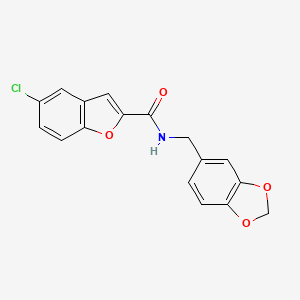
N-(3-bromophenyl)-2-(2-oxopyrrolidin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-2-(2-oxopyrrolidin-1-yl)acetamide is a chemical compound with potential applications in scientific research. This compound is also known as Br-NPPA and is a member of the pyrrolidine family. Br-NPPA has shown potential in various scientific fields, including medicinal chemistry, drug discovery, and pharmacology.
作用機序
The mechanism of action of Br-NPPA is not fully understood. However, studies have shown that it acts as a selective antagonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). This receptor is involved in various physiological processes, including synaptic plasticity, learning, and memory. By blocking the α7 nAChR, Br-NPPA can modulate these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
Br-NPPA has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to improve cognitive function and memory. It has also been shown to have anxiolytic and antidepressant effects. Additionally, Br-NPPA has been shown to modulate the release of neurotransmitters, such as dopamine and serotonin.
実験室実験の利点と制限
One advantage of using Br-NPPA in lab experiments is its relatively simple synthesis method. It is also a stable compound that can be easily purified. However, one limitation is its selectivity for the α7 nAChR, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on Br-NPPA. One direction is to explore its potential therapeutic effects in various neurological disorders, such as Alzheimer's disease and schizophrenia. Another direction is to study its effects on other nicotinic acetylcholine receptors and their subtypes. Additionally, further studies are needed to fully understand the mechanism of action of Br-NPPA and its potential applications in drug discovery and medicinal chemistry.
Conclusion:
In conclusion, Br-NPPA is a chemical compound with potential applications in various scientific fields, including medicinal chemistry, drug discovery, and pharmacology. Its relatively simple synthesis method and stable nature make it an attractive compound for lab experiments. Further research is needed to fully understand its mechanism of action and potential therapeutic effects.
合成法
The synthesis of Br-NPPA is a relatively simple process that involves the reaction of 3-bromobenzoyl chloride with N-acetylpyrrolidine. The reaction takes place in the presence of a base and a solvent, such as dichloromethane or chloroform. The product is obtained after purification using column chromatography or recrystallization.
科学的研究の応用
Br-NPPA has potential applications in various scientific fields, including medicinal chemistry, drug discovery, and pharmacology. In medicinal chemistry, Br-NPPA can be used as a lead compound for the development of new drugs. It can also be used as a tool for studying the structure-activity relationship of pyrrolidine derivatives. In drug discovery, Br-NPPA can be used as a reference compound for screening new drug candidates. In pharmacology, Br-NPPA can be used to study the mechanism of action of drugs that target pyrrolidine receptors.
特性
IUPAC Name |
N-(3-bromophenyl)-2-(2-oxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c13-9-3-1-4-10(7-9)14-11(16)8-15-6-2-5-12(15)17/h1,3-4,7H,2,5-6,8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWIHYUINBRKLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-methylpiperidin-4-yl)ethyl]acetamide](/img/structure/B7637363.png)
![N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7637368.png)
![N-[4-[(2-methoxyphenyl)carbamoyl]phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7637372.png)

![N-[(4-methylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7637395.png)

![N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7637406.png)



![2-[(Z)-1-chloro-2-phenylethenyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7637452.png)
![2-[[4-(difluoromethoxy)phenyl]methyl-methylamino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B7637458.png)

![1-[(3-Fluorophenyl)methyl]-4-(methylsulfonylmethyl)triazole](/img/structure/B7637471.png)